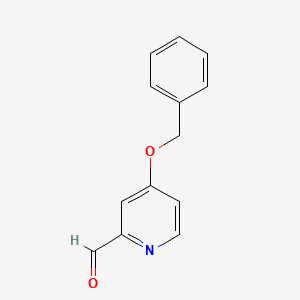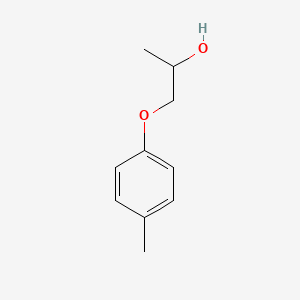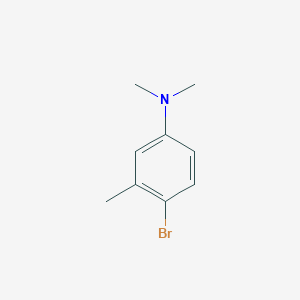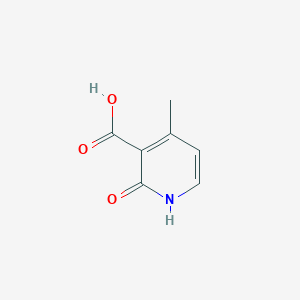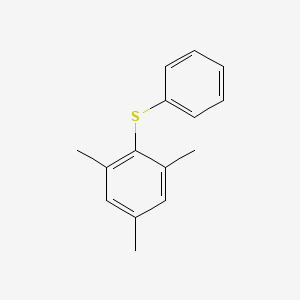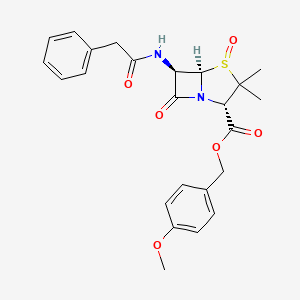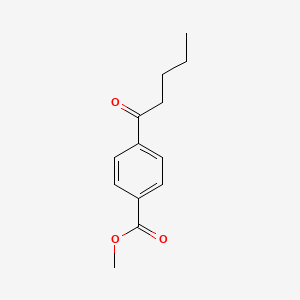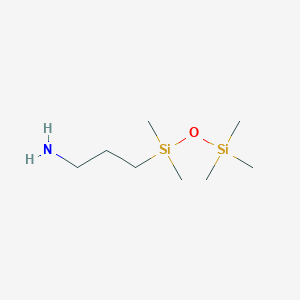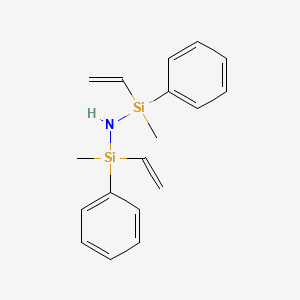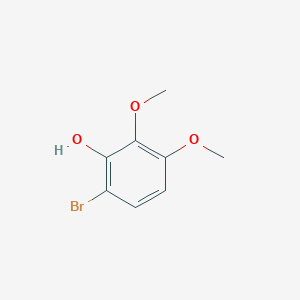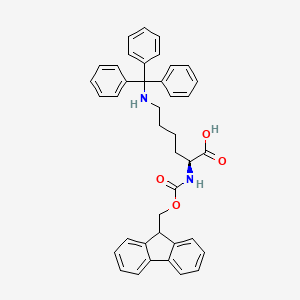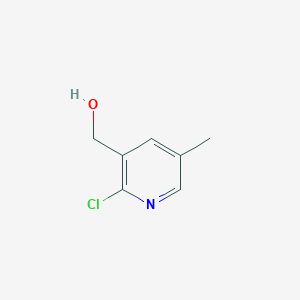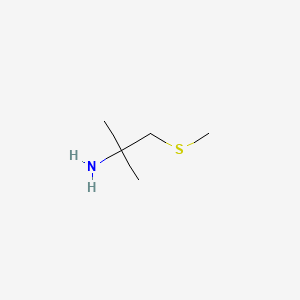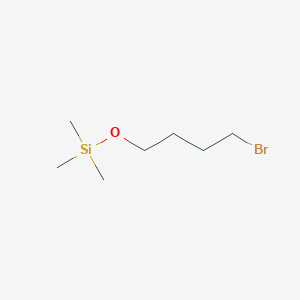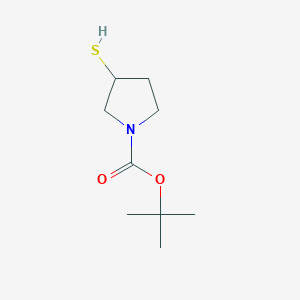
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (TBC) is an organosulfur compound with a wide range of applications in scientific research. It is an organosulfur compound with a unique structure that is used in organic synthesis, particularly in the preparation of compounds with sulfur-containing functional groups. TBC can also be used as a catalyst in organic reactions, as a ligand, and as a reagent in the synthesis of various compounds. In addition, TBC has been used in the development of new drugs and in the study of the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
- Metabolism and Biochemical Reactions : tert-Butyl 3-mercaptopyrrolidine-1-carboxylate has been studied in the context of its metabolic pathways and biochemical reactions. For example, research on 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats and humans has revealed insights into its metabolic processes, which could be relevant for tert-Butyl 3-mercaptopyrrolidine-1-carboxylate due to structural similarities (Daniel, Gage, & Jones, 1968).
Chemical Synthesis
- Synthesis of Pyrrolidine Derivatives : The compound has been used in the synthesis of various pyrrolidine derivatives. For instance, it played a role in the palladium-catalyzed coupling reactions to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
- Enantioselective Synthesis : It has been used in the enantioselective synthesis of substituted pyrrolidines, which is crucial for creating specific chiral molecules in drug development (Chung et al., 2005).
Organic Chemistry
- Reactions with Chlorohydrocarbons : Research has explored its reactions with chlorohydrocarbons, particularly in the context of polyvinyl chloride stabilization (Ayrey, Poller, & Siddiqui, 1972).
- Synthesis and Crystal Structure Analysis : Studies on tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a related compound, have been conducted to understand its synthesis and crystal structure, which can provide insights into the physical and chemical properties of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (Naveen et al., 2007).
Pharmacology and Drug Discovery
- Synthesis in Drug Development : Its role in the synthesis of novel molecular structures is important in drug discovery, such as in the creation of Tyk2 inhibitors, showcasing its utility in medicinal chemistry (Sasaki et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl 3-sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCJLUVFPPQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536890 | |
| Record name | tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | |
CAS RN |
371240-66-3 | |
| Record name | tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-sulfanylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

